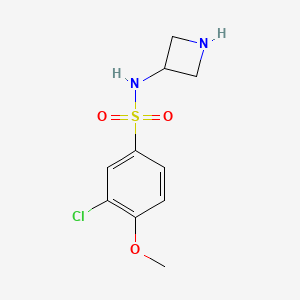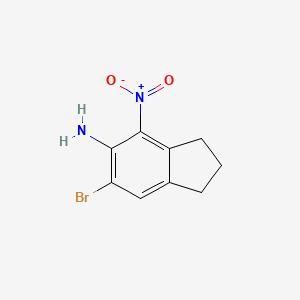
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is a compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a bromine atom, a nitro group, and an amine group attached to the indene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine typically involves multi-step organic reactions. One common method is the bromination of 2,3-dihydro-1H-inden-5-amine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and nitric acid.
化学反应分析
Types of Reactions
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitro-indenone derivatives.
Reduction: Formation of 6-amino-4-nitro-2,3-dihydro-1H-inden-5-amine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and amine group can also contribute to the compound’s binding affinity to certain enzymes or receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the nitro group.
4-Nitro-2,3-dihydro-1H-inden-5-amine: Similar structure but lacks the bromine atom.
6-Bromo-4-nitro-1H-indene: Similar structure but lacks the amine group.
Uniqueness
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is unique due to the presence of all three functional groups (bromine, nitro, and amine) on the indene ring system. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that are not observed in its similar counterparts.
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
6-bromo-4-nitro-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-4-5-2-1-3-6(5)9(8(7)11)12(13)14/h4H,1-3,11H2 |
InChI 键 |
VQMJEXXEOXPFDG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


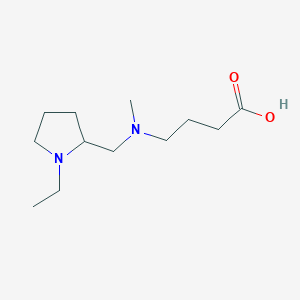
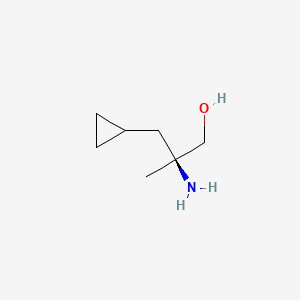
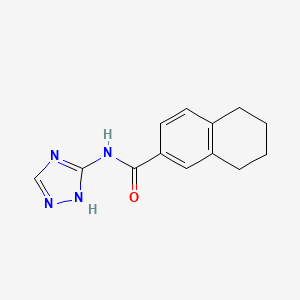
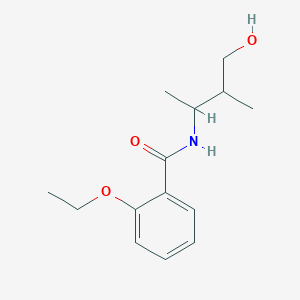
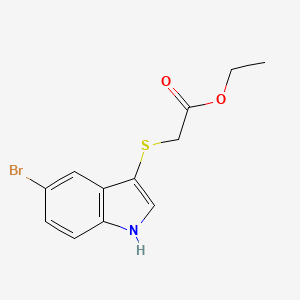
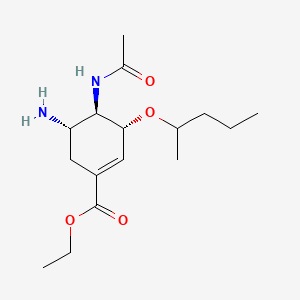
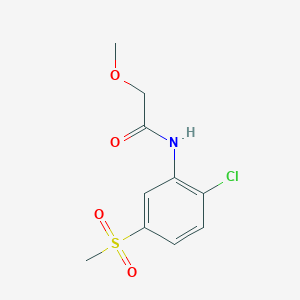
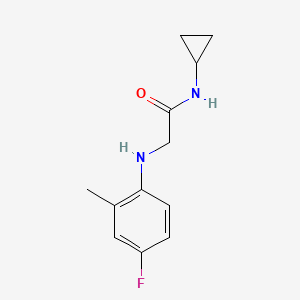
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
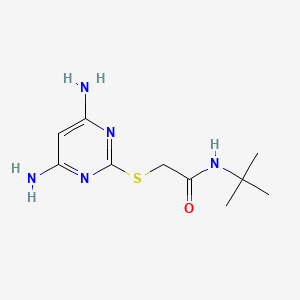

![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
